5-Hydroxy-3-methoxy-naphthalene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

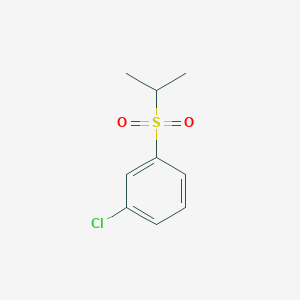

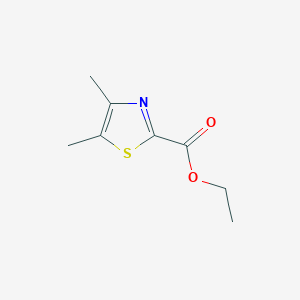

The molecular formula of 5-Hydroxy-3-methoxy-naphthalene-2-carboxylic acid is C12H10O4 . The molecular weight is 218.21 .Chemical Reactions Analysis

The protodeboronation of pinacol boronic esters is a significant reaction associated with this compound . This reaction utilizes a radical approach and is paired with a Matteson–CH2– homologation .Scientific Research Applications

Synthesis of Functional Adamantane Derivatives

This compound serves as a precursor in the synthesis of various functional adamantane derivatives. These derivatives are crucial for creating monomers, thermally stable fuels, bioactive compounds, and pharmaceuticals. The high reactivity of the compound allows for extensive opportunities in material science and chemistry .

Neuropharmacological Research

5-Hydroxy-3-methoxy-naphthalene-2-carboxylic acid-derived hydrazones have been studied for their neuropharmacological properties. Research includes synthesis, crystal structure analysis, and chemiluminescent studies to evaluate their radical scavenging properties, which are significant for understanding their antioxidant and potential neuroprotective effects .

Antibacterial Applications

The ortho-substitution pattern on the aniline ring of this compound has been connected with antibacterial efficacy. This suggests its potential use in developing new antibacterial agents, especially considering the growing concern over antibiotic resistance .

Organic Synthesis and Reactivity

The compound is involved in the reactivity and synthesis of various organic molecules. For instance, it can react with alkyl halides to produce N-alkylsubstituted derivatives through quaternary salts intermediates, which are valuable in organic synthesis and pharmaceutical research .

Quantum-Chemical Calculations

The compound’s structure allows for quantum-chemical calculations to investigate its electronic structure. This is essential for elucidating the mechanisms of chemical and catalytic transformations, contributing to the advancement of computational chemistry and material science .

Modulation of Oxidative Damage

Studies have explored the compound’s ability to modulate oxidative damage induced by iron on biologically significant molecules like lecithin and deoxyribose. This application is crucial for understanding the compound’s role in oxidative stress and its implications in diseases and aging .

Mechanism of Action

Target of Action

Similar compounds have been known to target proteins like neocarzinostatin .

Biochemical Pathways

It is a naturally occurring naphthoquinone and belongs to the class of natural compounds known as 1,4-naphthoquinones. These compounds can be obtained from several species of plants.

Result of Action

It is mentioned that it is a naphthoquinone with potential cytotoxic activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Hydroxy-3-methoxy-naphthalene-2-carboxylic acid . .

properties

IUPAC Name |

5-hydroxy-3-methoxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-16-11-6-8-7(3-2-4-10(8)13)5-9(11)12(14)15/h2-6,13H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMRUWYVOYSJON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC=C(C2=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-3-methoxy-naphthalene-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1324282.png)

![(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1324285.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)